molecular formula C8H6F3NO3S B2386419 4-(Trifluoromethylsulfonimidoyl)benzoic acid CAS No. 2385452-08-2

4-(Trifluoromethylsulfonimidoyl)benzoic acid

Cat. No.: B2386419
CAS No.: 2385452-08-2
M. Wt: 253.2
InChI Key: NQPUYKKEPGSDRQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonimidoyl)benzoic acid is a high-purity synthetic building block designed for research and development applications. This compound integrates a benzoic acid scaffold with a sulfonimidoyl group bearing a trifluoromethyl moiety. The carboxylic acid functional group provides a handle for further derivatization, such as amide bond formation or esterification, allowing researchers to conjugate the molecule to various scaffolds or biomolecules. The unique sulfonimidoyl group is a subject of growing interest, particularly in medicinal chemistry for its potential to modulate the physicochemical properties of drug candidates, influence pharmacokinetics, and serve as a bioisostere for other functional groups. As a fluorinated building block, it may be used in the development of agrochemicals, pharmaceuticals, and advanced materials. This product is intended for use in non-clinical research, including but not limited to the synthesis of novel chemical entities, the study of structure-activity relationships (SAR), and investigations into new catalytic or synthetic methodologies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-(trifluoromethylsulfonimidoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPUYKKEPGSDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

4-(Trifluoromethylsulfonimidoyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethylsulfonimidoyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethylsulfonimidoyl)benzoic acid is utilized in various scientific research fields due to its versatile chemical properties. Some of its applications include:

    Drug Synthesis: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.

    Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonimidoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonimidoyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry and drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

4-(Trifluoromethyl)benzoic acid

  • Substituent: -CF₃ (trifluoromethyl)
  • Properties: High thermal stability (mp 220–222°C), strong electron-withdrawing effects .
  • Applications: Intermediate in drug synthesis, corrosion inhibitors.

4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid

  • Substituent: -SO₂NH(4-MeO-C₆H₄) (sulfamoyl with methoxyaryl)
  • Properties: Enhanced solubility due to methoxy group; used in sulfonamide-based therapeutics .

4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoic acid Substituent: -NHCH₂(pteridinyl) (diaminopteridinylmethylamino) Properties: Antifolate activity, structural complexity for targeting enzymes .

2-Nitro-4-(trifluoromethyl)benzoic acid Substituent: -NO₂ (nitro) and -CF₃ Properties: High reactivity in electrophilic substitution; precursor for agrochemicals .

Functional Group Impact :
  • Trifluoromethyl (-CF₃) : Increases lipophilicity and metabolic resistance .
  • Sulfamoyl (-SO₂NH₂) : Enhances water solubility and bioactivity in antimicrobial agents .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups Biological Relevance
4-(Trifluoromethyl)benzoic acid 190.12 220–222 -COOH, -CF₃ Drug intermediate
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid 321.31 Not reported -COOH, -SO₂NH(4-MeO-C₆H₄) Sulfonamide therapeutics
2-Nitro-4-(trifluoromethyl)benzoic acid 235.11 Not reported -COOH, -CF₃, -NO₂ Agrochemical precursor
4-(Trifluoromethylsulfonimidoyl)benzoic acid* ~265 (estimated) ~200–220 (predicted) -COOH, -S(O)(NH)CF₃ Hypothesized enzyme modulation

Biological Activity

4-(Trifluoromethylsulfonimidoyl)benzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H6F3N1O2S1
  • Molecular Weight : 235.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Similar compounds have shown to target enzymes involved in inflammatory processes and cancer cell proliferation. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : Investigations have indicated that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in MCF-7 cells
Anti-inflammatoryReduction of TNF-alpha levels

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis, evidenced by increased Annexin V binding and caspase activation.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully characterized. However, based on structural analogs, it is hypothesized to exhibit moderate absorption with potential hepatic metabolism.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Trifluoromethylsulfonimidoyl)benzoic acid?

The synthesis typically involves coupling reactions to introduce the trifluoromethylsulfonimidoyl group to the benzoic acid core. A common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide (DMF) to activate the carboxylic acid for nucleophilic substitution . For intermediates, bromination or fluorination steps may precede coupling, as seen in analogous trifluoromethyl benzoic acid derivatives .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for verifying substituent positions and fluorine integration.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy.
  • Infrared Spectroscopy (IR): Confirms carboxylic acid (\sim1700 cm1^{-1}) and sulfonimidoyl functional groups .

Q. How is purity assessed during synthesis?

Purity is typically evaluated using HPLC with UV detection or GC/MS for volatile derivatives. For non-volatile samples, 19F^{19}\text{F} NMR integration provides quantitative impurity analysis .

Advanced Questions

Q. What strategies resolve contradictions between spectroscopic data and predicted molecular geometry?

Discrepancies (e.g., unexpected coupling constants in NMR) can be addressed via density functional theory (DFT) calculations to model electronic environments. If crystallinity is achieved, single-crystal X-ray diffraction (using programs like SHELXL or SIR97 ) provides definitive structural validation. For amorphous samples, NOESY or ROESY NMR experiments clarify spatial arrangements .

Q. How can reaction byproducts be minimized during sulfonimidoyl group introduction?

  • Controlled Reaction Conditions: Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of intermediates.
  • Catalytic Optimization: Transition-metal catalysts (e.g., Pd or Cu) improve selectivity in coupling steps, reducing side reactions.
  • In Situ Monitoring: Real-time 19F^{19}\text{F} NMR tracks fluorinated intermediate stability .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

The trifluoromethyl and sulfonimidoyl groups introduce steric hindrance and polarity, complicating crystal packing. Strategies include:

  • Solvent Screening: High-polarity solvents (e.g., DMSO/water mixtures) promote nucleation.
  • Co-Crystallization: Adding co-formers (e.g., amine bases) stabilizes lattice interactions.
  • Temperature Gradients: Slow cooling from saturated solutions enhances crystal growth .

Q. How does the sulfonimidoyl group influence biological activity compared to sulfonamide analogs?

The sulfonimidoyl group’s increased basicity and hydrogen-bonding capacity enhance target binding in enzyme inhibition studies (e.g., carbonic anhydrase). Computational docking (using AutoDock or Schrödinger) predicts binding modes, while isothermal titration calorimetry (ITC) quantifies affinity differences .

Methodological Notes

  • Spectral Interpretation: Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Crystallography: For ambiguous electron density maps, SHELXE or WinGX refine disordered regions iteratively.
  • Reaction Optimization: Design of Experiments (DoE) software (e.g., JMP) identifies critical parameters (temperature, stoichiometry) for yield improvement .

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